![molecular formula C21H23N3O3 B5566265 3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5566265.png)
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BFI-1 has been shown to selectively inhibit the activity of the transcription factor BCL6, which is overexpressed in many types of cancer and is associated with poor prognosis.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements such as benzyl-imidazole and methoxy-furoyl attached to a piperidine core have been synthesized and evaluated for antimicrobial activities. For instance, studies on pyridine derivatives, including those with benzothiazolyl and piperazine modifications, demonstrate variable and modest antimicrobial efficacy against bacteria and fungi. This suggests potential applications of your compound in developing new antimicrobial agents, provided it shares similar bioactive characteristics (Patel, Agravat, & Shaikh, 2011).
Radiolabeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes, incorporating imidazole and benzyl isocyanide with technetium and rhenium, indicates applications in radiolabeling and diagnostic imaging. These compounds facilitate the attachment of bioactive molecules for imaging purposes, suggesting that derivatives of imidazole and piperidine could be useful in designing radiopharmaceuticals for diagnostic imaging, such as in cancer detection or neurological disorders (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Neurological Research
Compounds structurally related to the query, particularly those featuring benzyl-piperidinylalkynyl modifications, have been identified as potent antagonists of the NMDA receptor subtype NR1A/2B. This highlights their potential in neurological research, specifically in developing therapies for neurodegenerative diseases like Parkinson's. Such compounds have shown efficacy in animal models, indicating their promise for further therapeutic exploration (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).
Antiulcer Agents
The research into imidazo[1,2-a]pyridines with substitutions at the 3-position for their potential as antiulcer agents showcases the utility of structurally complex molecules in addressing gastrointestinal disorders. Although these compounds did not demonstrate significant antisecretory activity, their cytoprotective properties in ethanol and HCl-induced ulcer models are noteworthy. This implies that derivatives of imidazole and piperidine might be explored for their gastroprotective potential (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
properties
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-10-9-18(27-19)21(25)24-12-5-8-17(15-24)20-22-11-13-23(20)14-16-6-3-2-4-7-16/h2-4,6-7,9-11,13,17H,5,8,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFWEDFUSFISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-imidazol-2-yl)-1-(5-methoxy-2-furoyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.